molecular formula C9H6ClNO2 B8620958 5-Cyano-2-methoxybenzoyl chloride

5-Cyano-2-methoxybenzoyl chloride

Cat. No.: B8620958
M. Wt: 195.60 g/mol
InChI Key: BYESISJSHDVTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-2-methoxybenzoyl chloride is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyano group at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methoxybenzoyl chloride typically involves the chlorination of 5-Cyano-2-methoxy-benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 5-Cyano-2-methoxy-benzoic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Catalysts: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic aromatic substitution reactions.

    Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Substituted Benzoic Acids: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

5-Cyano-2-methoxybenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Chemical Biology: The compound is used in the development of probes and tools for studying biological processes.

Mechanism of Action

The mechanism of action of 5-Cyano-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into target molecules. The cyano and methoxy substituents on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoyl chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    5-Cyano-2-methylbenzoyl chloride: Has a methyl group instead of a methoxy group, which can affect its solubility and reactivity.

    5-Cyano-2-hydroxybenzoyl chloride: Contains a hydroxy group, which can participate in additional hydrogen bonding interactions.

Uniqueness

5-Cyano-2-methoxybenzoyl chloride is unique due to the presence of both cyano and methoxy groups on the benzene ring. The cyano group is electron-withdrawing, while the methoxy group is electron-donating. This combination of substituents can lead to unique reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-cyano-2-methoxybenzoyl chloride

InChI

InChI=1S/C9H6ClNO2/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-4H,1H3

InChI Key

BYESISJSHDVTPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C(=O)Cl

Origin of Product

United States

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